![molecular formula C20H16O2 B12856014 4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde CAS No. 796047-10-4](/img/structure/B12856014.png)
4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-(Benzyloxy)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Benzyloxy)biphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(Benzyloxy)benzaldehyde: Similar structure but with a single benzene ring instead of a biphenyl core.
Uniqueness
4-(Benzyloxy)[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its biphenyl core, benzyloxy group, and aldehyde functional group
Propiedades
Número CAS |
796047-10-4 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
5-phenyl-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-19-13-18(17-9-5-2-6-10-17)11-12-20(19)22-15-16-7-3-1-4-8-16/h1-14H,15H2 |
Clave InChI |
FWLHXOWDYQRFJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


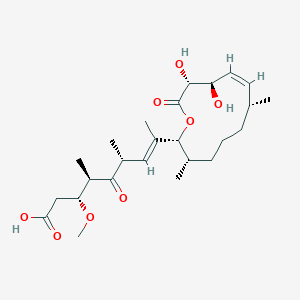
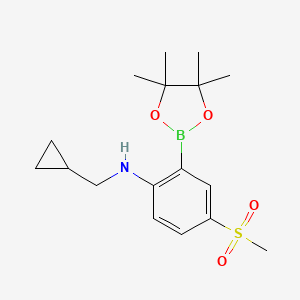
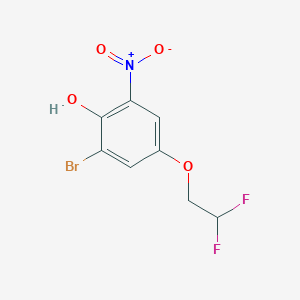
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12855938.png)
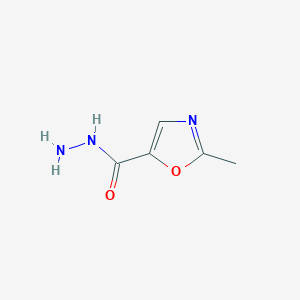



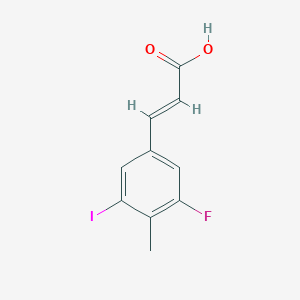
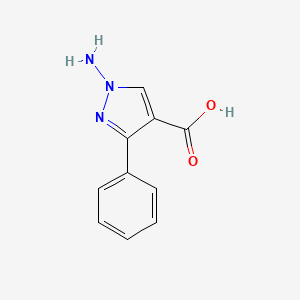

![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)

